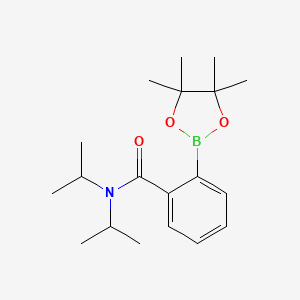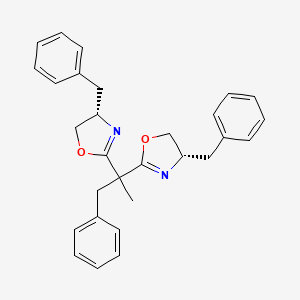
3-(4-Amino-2-pyridyl)-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Amino-2-pyridyl)-1-propanol is an organic compound with a pyridine ring substituted with an amino group and a propanol chain
作用机制
Target of Action
Similar compounds, such as benzimidazoles, have been reported to act as corrosion inhibitors for various metals . They are particularly effective in extremely aggressive, corrosive acidic media .
Mode of Action
Benzimidazole derivatives, which share structural similarities, act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This suggests that 3-(4-Amino-2-pyridyl)-1-propanol may interact with its targets in a similar manner.
Biochemical Pathways
It’s worth noting that benzimidazoles and their derivatives have been reported to form an adsorption layer over an iron surface, obeying the langmuir isotherm .
Result of Action
Benzimidazoles and their derivatives have been reported to decrease the rate of attack by the environment on metals , suggesting that this compound may have similar effects.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, benzimidazoles are effective corrosion inhibitors in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . Therefore, the action, efficacy, and stability of this compound may also be influenced by similar environmental conditions.
生化分析
Biochemical Properties
This enzyme is primarily responsible for the acidification of stomach contents and the activation of the digestive enzyme pepsin .
Cellular Effects
Given its interaction with the proton pump, it may influence cellular processes related to acid-base balance and digestion .
Molecular Mechanism
It is hypothesized that it may interact with the proton pump, potentially influencing its function .
Metabolic Pathways
The metabolic pathways involving 3-(4-Amino-2-pyridyl)-1-propanol are not well-characterized. Given its interaction with the proton pump, it may be involved in pathways related to acid-base balance .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-2-pyridyl)-1-propanol typically involves the reaction of 4-amino-2-pyridine with a suitable propanol derivative under controlled conditions. One common method involves the reduction of 4-amino-2-pyridine with a reducing agent such as sodium borohydride in the presence of a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
3-(4-Amino-2-pyridyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce more saturated compounds.
科学研究应用
3-(4-Amino-2-pyridyl)-1-propanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
相似化合物的比较
Similar Compounds
4-Amino-1-(2-pyridyl)piperidine: Another compound with a pyridine ring and an amino group, but with a piperidine ring instead of a propanol chain.
2-(4-Amino-2-pyridyl)propan-2-ol: Similar structure but with a different substitution pattern on the propanol chain.
Uniqueness
3-(4-Amino-2-pyridyl)-1-propanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
3-(4-aminopyridin-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-7-3-4-10-8(6-7)2-1-5-11/h3-4,6,11H,1-2,5H2,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXAVYXUDRFFJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane](/img/structure/B6319249.png)

![2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine](/img/structure/B6319274.png)


![Benzo[b]thiophen-2-ylzinc bromide](/img/structure/B6319288.png)


